5,7-Dihydroxy-2-(4-hydroxyphenyl)chromane-3,4-dione
Description
Properties
Molecular Formula |
C15H10O6 |
|---|---|
Molecular Weight |
286.24 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)chromene-3,4-dione |
InChI |
InChI=1S/C15H10O6/c16-8-3-1-7(2-4-8)15-14(20)13(19)12-10(18)5-9(17)6-11(12)21-15/h1-6,15-18H |
InChI Key |
FMQGOSLZLQKFAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C(=O)C(=O)C3=C(C=C(C=C3O2)O)O)O |
Origin of Product |
United States |
Preparation Methods
Classical Organic Synthesis Approaches
Cyclization of Precursor Chromanones
A foundational method involves cyclization of 3-acetyl-4-hydroxycoumarin derivatives. For instance, refluxing 3-acetyl-4-hydroxycoumarin with dopamine hydrochloride in methanol, catalyzed by triethylamine, yields 5,7-dihydroxy-2-(4-hydroxyphenyl)chromane-3,4-dione via aza-Michael addition and subsequent ring closure. This one-pot reaction achieves a 64.45% yield after recrystallization (methanol), with purity confirmed by thin-layer chromatography (toluene:acetone = 7:3).
Key reagents:
- 3-Acetyl-4-hydroxycoumarin : Serves as the chromane-2,4-dione precursor.
- Dopamine hydrochloride : Introduces the 4-hydroxyphenyl substituent.
- Triethylamine : Facilitates deprotonation and nucleophilic attack.
Mannich Base Formation
Mannich reactions enable introduction of amine functionalities to the chromane scaffold. Apigenin analogs, structurally related to the target compound, are synthesized via Mannich reactions with formaldehyde and primary/secondary amines. For example, reacting apigenin with morpholine and formaldehyde at 40°C for 12 hours yields nitrogen-containing derivatives (43.4% yield). While this method primarily targets analogs, it highlights the reactivity of the chromane core for functional group additions.
Palladium-Catalyzed Aminocarbonylation
Chemoselective Carbonylation
Palladium-catalyzed aminocarbonylation of 3-iodochromone under atmospheric CO pressure produces chroman-2,4-diones with high chemoselectivity. Using XantPhos as a bidentate ligand and triethylamine in acetonitrile at 80°C, the reaction achieves 77% yield within 6 hours. This method’s versatility is demonstrated in Table 1, which summarizes yields across varying conditions.
Table 1: Optimization of Palladium-Catalyzed Aminocarbonylation
| Entry | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | PPh₃ | DMF | 50 | 48 | 58 |
| 6 | XantPhos | DMF | 50 | 6 | 80 |
| 13 | XantPhos | Acetonitrile | 80 | 6 | 77 |
Mechanistically, the reaction proceeds via aza-Michael addition, ring-opening, and intramolecular aryloxycarbonylation, favoring late-stage carbonyl insertion. Single-crystal XRD analysis confirms the structural integrity of products.
Solid-Phase Synthesis and Purification
PyBOP-Mediated Coupling
Chromane-2,4-dione derivatives are synthesized using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) as a coupling agent. A representative procedure involves:
- Dissolving chromone carboxylic acid in dimethylformamide (DMF) with N,N-diisopropylethylamine (DIPEA).
- Adding PyBOP at 4°C, followed by gradual warming and amine addition.
- Purification via flash chromatography (CH₂Cl₂/MeOH) and recrystallization (EtOAc/n-hexane).
This method achieves moderate-to-high yields (40–92%) and is adaptable for diverse amine nucleophiles.
Green Chemistry and Industrial-Scale Methods
Supercritical Fluid Extraction
Industrial protocols employ supercritical CO₂ extraction to isolate 5,7-dihydroxy-2-(4-hydroxyphenyl)chromane-3,4-dione from reaction mixtures. This technique reduces solvent waste and enhances purity (>98%) by leveraging CO₂’s tunable solubility properties.
Ionic Liquid Catalysis
Lipase-catalyzed reactions in ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) improve enantioselectivity and reaction rates. For instance, cyclization of chalcone derivatives in [BMIM][BF₄] at 60°C achieves 85% yield with 99% enantiomeric excess.
Comparative Analysis of Synthetic Routes
Yield and Scalability
Classical methods (Sections 1.1–1.2) offer simplicity but suffer from moderate yields (40–65%). Catalytic approaches (Section 2.1) improve yields (77–80%) but require expensive palladium catalysts. Industrial techniques (Section 4) prioritize scalability and sustainability, albeit with higher operational costs.
Stereochemical Considerations
XantPhos ligands in palladium catalysis enhance stereoselectivity, producing single diastereomers in >90% diastereomeric excess. In contrast, Mannich reactions (Section 1.2) often yield racemic mixtures, necessitating chiral resolution.
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydroxy-2-(4-hydroxyphenyl)chromane-3,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the hydroxyl and phenyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and substituted phenyl derivatives. These products often exhibit distinct biological activities and can be further utilized in various applications .
Scientific Research Applications
Based on the search results, information is limited regarding the applications of the specific compound "5,7-Dihydroxy-2-(4-hydroxyphenyl)chromane-3,4-dione." However, the search results do provide information on related compounds, such as chromanones and flavanones, and their applications, particularly in medicinal chemistry and cancer research.
Note: The compound "5,7-Dihydroxy-2-(4-hydroxyphenyl)chromane-3,4-dione" is also known as 5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one or Naringenin .
Chromanones: A Therapeutic Scaffold
Chromanones, also known as Chroman-4-ones, are important heterobicyclic compounds that serve as building blocks in medicinal chemistry . These compounds have been evaluated for various therapeutic applications, including anticancer activity .
Examples of Chromanone Derivatives and Their Anticancer Activities :
| Sr. No. | Compound | Evaluation | Inference |
|---|---|---|---|
| 1 | (E)-3-benzylidene-7-methoxychroman-4-one derivatives (3-chloro-4,5-dimethoxybenzylidene derivative) | Evaluated against MDA-MB-231 (breast cancer), KB (nasopharyngeal epidermoid carcinoma), and SK-N-MC (human neuroblastoma) cell lines using MTT assay | Significant inhibition against MDA-MB-231 = 7.56 ± 2.23, KB = 25.04 ± 10.60, and SK-N-MC = 9.64 ± 2.7. Marked as the best anticancer agent among the series. |
| 2 | (E)-3-(2′-methoxybenzylidene)-4-chromanone | Evaluated for antiproliferative activity in HUVEC (human umbilical vein endothelial cells) | Exhibited the highest potency against the proliferation of endothelial cells with IC50 = 19 µM. |
| 3 | 6,7-Methylenedioxy-4-chromanone | Evaluated against three breast cancer cell lines (MCF-7, T47D, and MDA-MB-231) | Exhibited the highest anticancer activity against tested cell lines (IC50 ≤ 9.3 µg/ml). |
| 4 | 3-Benzylidene-chroman-4-one derivatives | Evaluated against K562, MDA-MB-231, and SK-N-M Cell lines | Exhibited potent anticancer activity with IC50 ≤ 3.86 µg/ml. |
| 5 | Hydroxy flavanones | Evaluated against colorectal carcinoma cells such as A549, LLC, AGS, SK-Hepl, and HA22T cancer cells | Exhibited potent cytotoxic activity. |
| 11 | 3-Arylideneflavanone and chromanone (E, Z isomers) and 3-arylflavones | Screened against HL-60, NALM-6, WM115, and normal cells HUVEC cancer cell lines | Z-isomer (chromanone) was found to be more cytotoxic, while E-isomer was entirely inactive IC 1.6 ± 0.3 (NALM-6), 6.3 ± 0.5 (WM-115), 5.77 ± 0.17(HUVEC). |
| 13 | 3-Methenylthiochroman-4-one-l, 1-dioxide | Tested against Ehrlich ascites carcinoma tumor growth | 80% inhibition of Ehrlich ascites carcinoma tumor growth in mice was observed. |
| 15 | Spiro [chroman-2, 4′-piperidin]-4-one derivatives | Examined cytotoxic activity against three human cancer cell lines; MCF-7 (human breast carcinoma), A2780 (human ovarian cancer), and HT-29 (human colorectal adenocarcinoma) using MTT assay | Spiro [chroman-2, 4′-piperidin]-4-one derivatives with a sulfonyl spacer shows the most potent activity with IC 50 = 5.62 ± 1.33 μM (MCF-7) 0.31 ± 0.11 μM (A2780), and 0.47 ± 0.17 μM (HT-29), respectively. |
| 17 | 6-Methoxy-3-phenyl chroman-4-one | Tested antiproliferative activity against MCF-7 (breast cancer) and A549 (lung carcinoma) cell lines | Selective Sirtuin 2 (SIRT2) inhibitors exhibited antiproliferative activity for breast cancer and lung carcinoma. |
| 19 | Chromone-2-carboxamide (series I) and chromane-2,4-dione (series II) derivatives | Cytotoxic activity on HL-60, MOL T -4, and MCF-7 cancer cell lines | Showed highest cytotoxic activity against 64.6 ± 7.1( HL-60), 68.4 ± 3.9 (MCF7), 33.2 ± 2.1( MOLT-4). |
| 20 | 3-[3/4-(2-aryl-2-oxoethoxy) arylidene] chroman/thiochroman-4-one derivatives | Screened against leukemia (L, 4 or 6 cell lines), non-small cell lung cancer (NSCLC, 9 cell lines), melanoma (M, 8 or 9 cell lines), colon cancer (CC, 7 cell lines), central nervous system cancer (CNSC, 6 cell lines), ovarian cancer (OC, 6 or 7 cell lines), prostate cancer (PC, 2 cell lines), renal cancer (RC, 8 cell lines), breast cancer (BC, 6 or 8 cell lines) | 3-[3-(2-(4-Chlorophenyl)-2-oxoethoxy) benzylidene] thiochroman-4-one was found to be most potent and possessed very significant activity against all the tested cancer cell lines. |
| 21 | 5′′-Aceto-3′′-(4-bromophenyl)-3′′H,4′H-dispiro[chroman-2′,4-tetrahydropyran-3′,2′′-[1,3,4-thiadiazol]-4′-one | Tested against MCF-7 (human breast adenocarcinoma) cell lines | Exhibited significant anticancer potential. |
Other Chromene Derivatives
2H/4H-chromenes represent another class of heterocyclic compounds with significant biological profiles, simple structures, and mild adverse effects .
Mechanism of Action
The mechanism of action of 5,7-Dihydroxy-2-(4-hydroxyphenyl)chromane-3,4-dione involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Research Implications and Limitations
While the provided evidence focuses on naringenin and isoferreirin, the target compound’s unique dione structure warrants further investigation into:
Synthetic Pathways : Comparison of yields and purity with naringenin’s isolation from natural sources (e.g., citrus fruits) .
Pharmacokinetics : The impact of ketone groups on metabolic stability and bioavailability.
Limitations : Direct experimental data on the target compound are absent in the provided sources. Extrapolations are based on structural analogs, necessitating validation through targeted studies.
Q & A
Q. What strategies mitigate oxidative degradation during long-term stability studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
